molecular formula C17H13ClN4O2S B1200663 5-[(4-chloro-1-pyrazolyl)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furancarboxamide

5-[(4-chloro-1-pyrazolyl)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furancarboxamide

Cat. No.: B1200663
M. Wt: 372.8 g/mol
InChI Key: USUXXCCOZZWEJK-UHFFFAOYSA-N
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Description

5-[(4-chloro-1-pyrazolyl)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furancarboxamide is a member of benzothiazoles.

Scientific Research Applications

Synthesis and Transformations

  • 5-[(4-chloro-1-pyrazolyl)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furancarboxamide and its derivatives have been synthesized using various chemical processes. For instance, a study discusses the synthesis of pyrazolo[4,3-g][1,3]benzothiazole derivatives, which are structurally related, through a series of chemical transformations involving N-methylation, reduction, and condensation reactions (El’chaninov, Aleksandrov & Stepanov, 2018).

Pharmacological Properties

  • Benzothiazole and pyrazole moieties, which are structural components of this compound, have demonstrated significant pharmacological activities. A related study synthesized benzothiazole substituted pyrazole analogues, exploring their antimicrobial and antioxidant activities (Raparla, Reddy, Pradeep, Ahmed & Sindhura, 2013).

Antimicrobial Screening

  • Compounds structurally similar to this compound have been evaluated for their antimicrobial properties. For example, a study involving the synthesis of pyrazole-3-carboxamide derivatives showed potential antibacterial activity against various pathogenic bacteria (Idrees, Bodkhe, Siddiqui & Kola, 2020).

Potential in Antitumor Agents

Fungicidal Activity

  • Studies have also explored the fungicidal activity of pyrazole derivatives. A related compound demonstrated high fungicidal activity against Rhizoctonia solani, a major rice disease in China (Chen, Li & Han, 2000).

Antibacterial Activity

  • The compound's derivatives have shown promising results in antibacterial activities. For instance, a study synthesized novel benzothiazole derivatives and evaluated their antimicrobial efficacy, highlighting the potential of these compounds in developing new antibacterial agents (Chauhan, Siddiqui, Kataria & Singh, 2015).

Properties

Molecular Formula

C17H13ClN4O2S

Molecular Weight

372.8 g/mol

IUPAC Name

5-[(4-chloropyrazol-1-yl)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide

InChI

InChI=1S/C17H13ClN4O2S/c1-10-2-4-13-15(6-10)25-17(20-13)21-16(23)14-5-3-12(24-14)9-22-8-11(18)7-19-22/h2-8H,9H2,1H3,(H,20,21,23)

InChI Key

USUXXCCOZZWEJK-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(O3)CN4C=C(C=N4)Cl

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(O3)CN4C=C(C=N4)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(4-chloro-1-pyrazolyl)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furancarboxamide
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5-[(4-chloro-1-pyrazolyl)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furancarboxamide
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5-[(4-chloro-1-pyrazolyl)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furancarboxamide

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